tert-butylN-(3-hydroxy-2-methylcyclobutyl)carbamate

Catalog No.
S15938817
CAS No.
M.F
C10H19NO3
M. Wt
201.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butylN-(3-hydroxy-2-methylcyclobutyl)carbamat...

Product Name

tert-butylN-(3-hydroxy-2-methylcyclobutyl)carbamate

IUPAC Name

tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

InChI

InChI=1S/C10H19NO3/c1-6-7(5-8(6)12)11-9(13)14-10(2,3)4/h6-8,12H,5H2,1-4H3,(H,11,13)

InChI Key

STBOUGNAXSXNBH-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC1O)NC(=O)OC(C)(C)C

Tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate is a chemical compound characterized by its unique structural features, including a tert-butyl group, a hydroxyl group, and a carbamate functional group attached to a cyclobutane ring. Its molecular formula is C10_{10}H19_{19}N1_{1}O3_{3}, and it has a molecular weight of approximately 201.27 g/mol. The presence of the hydroxyl group contributes to its reactivity, making it of interest in various chemical and biological applications.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
  • Reduction: The carbonyl group can be reduced back to a hydroxyl group.
  • Substitution: The carbamate group can participate in nucleophilic substitution reactions where nucleophiles like amines or alcohols can replace the carbamate moiety.

Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

While specific biological activity data for tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate is limited, compounds with similar structures often exhibit significant biological properties. The mechanism of action may involve the interaction of the hydroxyl and carbamate groups with various biomolecules, potentially influencing enzyme activity or receptor interactions. Research suggests that such compounds could play roles in drug development and pharmacological applications .

The synthesis of tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-2-methylcyclobutanone. This reaction is usually conducted in the presence of a base such as sodium hydride or potassium carbonate, using organic solvents like tetrahydrofuran or dimethylformamide. The reaction conditions may vary, but it is commonly carried out at room temperature or slightly elevated temperatures until completion .

Industrial Production

For industrial production, similar methods are scaled up to accommodate larger quantities. Continuous flow reactors and automated systems can enhance efficiency and yield during production processes.

Tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate has potential applications in:

  • Organic Chemistry: As an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacological agent.
  • Biological Studies: Used to understand its interactions with various biomolecules and its biological activity .

Interaction studies involving tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate focus on its binding affinity to specific enzymes or receptors. The hydroxyl and carbamate groups are crucial for these interactions, which may lead to modulation of biological pathways. Further studies are required to elucidate its specific molecular targets and mechanisms of action .

Several compounds share structural similarities with tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate:

  • Tert-butyl N-(3-hydroxycyclobutyl)carbamate
  • Tert-butyl N-(1-methylcyclobutyl)carbamate
  • Tert-butyl N-(3-hydroxy-1-ethylcyclobutyl)carbamate

Uniqueness

Tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate is unique due to the combination of both a hydroxyl group and a methyl group on the cyclobutane ring. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds, making it particularly interesting for further research in organic synthesis and medicinal chemistry .

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

201.13649347 g/mol

Monoisotopic Mass

201.13649347 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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